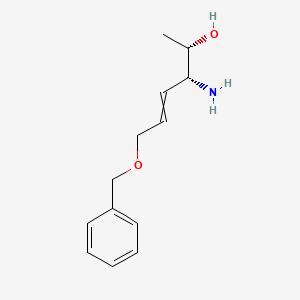![molecular formula C11H18N2O4 B14238664 [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate CAS No. 449165-34-8](/img/structure/B14238664.png)
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate is a chemical compound with a complex structure that includes cyanoethyl and diacetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate typically involves organic synthesis techniques. One common method involves the reaction of 2-cyanoethylamine with ethylene glycol diacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the diacetate groups can participate in esterification reactions. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
[(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): This compound is used in lipid nanoparticles for mRNA vaccine delivery.
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate: Used in organic synthesis and as a protective group in peptide synthesis.
Uniqueness
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate is unique due to its combination of cyano and diacetate groups, which provide distinct reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
449165-34-8 |
|---|---|
分子式 |
C11H18N2O4 |
分子量 |
242.27 g/mol |
IUPAC名 |
2-[2-acetyloxyethyl(2-cyanoethyl)amino]ethyl acetate |
InChI |
InChI=1S/C11H18N2O4/c1-10(14)16-8-6-13(5-3-4-12)7-9-17-11(2)15/h3,5-9H2,1-2H3 |
InChIキー |
KGBRUKNHORUXAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCN(CCC#N)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



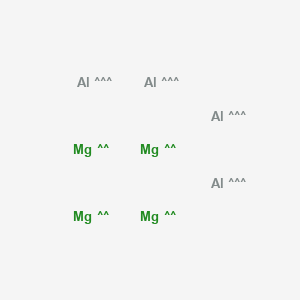
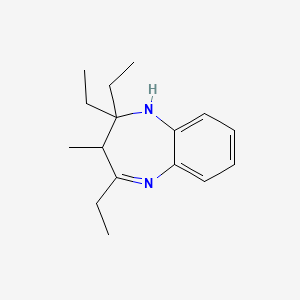
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)

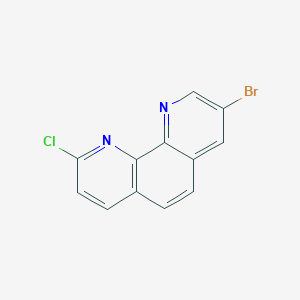
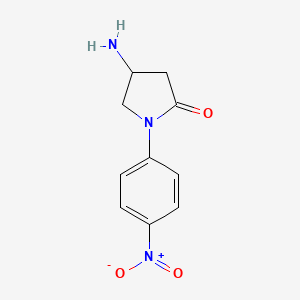
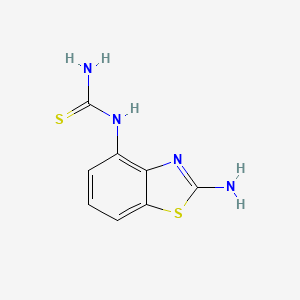
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)


